N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Medicinal Chemistry Structure‑Activity Relationship Isomer Differentiation

Research challenge: Regioisomeric impurities (2-/4-chlorophenyl) can invalidate SAR studies and lead to irreproducible bioactivity data. This 3-chlorophenyl isomer serves as an authenticated reference standard. • Enables development of HPLC/LC-MS methods that resolve 3-Cl, 2-Cl, and 4-Cl regioisomers, ensuring identity in procurement and synthesis. • Differentiated electronic surface potential and hydrogen-bond geometry provide a distinct steric/electronic entry point for building compound libraries. • Available in standard pack sizes (10, 50, 100 mg) with custom synthesis for bulk requirements; in-stock for fast delivery.

Molecular Formula C14H13ClN6
Molecular Weight 300.74 g/mol
Cat. No. B5867644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Molecular FormulaC14H13ClN6
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC(=CC=C3)Cl)C
InChIInChI=1S/C14H13ClN6/c1-8-6-9(2)17-13(16-8)19-14-18-12(20-21-14)10-4-3-5-11(15)7-10/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
InChIKeyBCJIIYRFKSPLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Context and Compound Class


N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound featuring a 1,2,4-triazole ring N-linked to a 4,6-dimethylpyrimidine moiety, with a 3-chlorophenyl substituent at the triazole 5‑position. This scaffold belongs to the broader class of triazolopyrimidine derivatives that have been explored for anticancer and antimicrobial activities [1]. The 3‑chloro substitution on the phenyl ring represents a key structural differentiator from its 2‑chloro and 4‑chloro regioisomers [2].

Scaffold Context Triazolopyrimidine derivative for structure‑activity relationship studies
Regioisomeric Control 3‑chlorophenyl substitution differentiates from 2‑ and 4‑chloro analogs
Data Landscape No public bioactivity data; supports primary in‑house screening

Why Generic Substitution Is Not Advisable


The position of the chlorine atom on the phenyl ring fundamentally alters the compound’s electronic surface potential, dipole moment, and steric accessibility of the triazole NH donor [1]. Even a regioisomeric switch from the 3‑chloro to the 2‑chloro or 4‑chloro analog changes the molecular topology and hydrogen‑bonding geometry, which can profoundly affect target recognition, selectivity, and potency in biological assays [2]. Without explicit comparative data, generic substitution between these isomers carries an unquantified risk of divergent bioactivity and experimental irreproducibility.

Target 3‑chlorophenyl regioisomer
Potential Substitute 2‑chloro or 4‑chloro regioisomer

Regioisomeric switch may alter hydrogen‑bonding geometry and target recognition; no comparative data support direct substitution.

Quantitative Differentiation Evidence


Regioisomeric Chlorine Position Comparison

The target compound bears a 3‑chlorophenyl group, whereas the closest cataloged regioisomer carries a 2‑chlorophenyl substituent [1]. The 3‑chloro position places the chlorine meta to the triazole ring, resulting in a different electrostatic potential distribution and altered hydrogen‑bonding properties compared to the ortho‑chloro analog. No head‑to‑head biological data for these two isomers are available in the public domain [2]; therefore the differentiation is currently limited to structural topology.

Regioisomeric Chlorine Position
Data to verify
3‑chlorophenyl
C14H13ClN6
MW 300.74
vs
2‑chlorophenyl
C14H13ClN6
MW 300.74
Regioisomeric identity must be confirmed; biological behavior may diverge.
Structural comparison only; no head‑to‑head bioactivity data available.
Medicinal Chemistry Structure‑Activity Relationship Isomer Differentiation

Triazolopyrimidine Anticancer Scaffold Potential

The triazolopyrimidine scaffold, of which the target compound is a variant, has been reported as a basis for anticancer agents in patent literature [1]. The exemplified compounds in US20020068744A1 demonstrate microtubule polymerization inhibition and tumor cell growth suppression, establishing a class‑level benchmark. However, no specific data are provided for the N‑linked triazole‑pyrimidine architecture or the 3‑chlorophenyl substituent.

Scaffold Potential
Class‑level
Triazolopyrimidine scaffold reported as anticancer (microtubule inhibition) in patent literature.
Supports class‑level anticancer screening context; specific 3‑chlorophenyl substituent not profiled.
No direct activity data for the N‑linked triazole‑pyrimidine variant.
Anticancer Triazolopyrimidine Scaffold Comparison

Absence of Public Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem (as of 2026‑05‑05) did not yield any quantitative bioactivity data (IC50, Ki, EC50) for N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine or its direct regioisomeric comparators [1]. This absence of data means that differentiation from analogs cannot be grounded in experimentally measured potency, selectivity, or pharmacokinetic parameters.

Bioactivity Data Gap
Data to verify
0 records found in PubMed, ChEMBL, BindingDB, PubChem.
Selection not evidence‑based for biological endpoints; synthetic or structural criteria apply.
Database search performed 2026‑05‑05.
Data Gap Procurement Risk Biological Characterization

Recommended Application Scenarios


SAR Probe for Triazole-Pyrimidine Scaffolds

The compound can serve as a probe to explore the effect of 3‑chlorophenyl substitution on the triazole ring, complementing existing data on 2‑chloro and 4‑chloro analogs [1]. Because no public bioactivity data exist [2], primary in‑house screening against a target panel is the essential first step.

Synthetic Intermediate for Heterocyclic Libraries

The 4,6‑dimethylpyrimidine moiety and the free triazole NH may be exploited for further derivatization, enabling construction of compound libraries for hit discovery. The 3‑chlorophenyl group provides a distinct steric and electronic entry point compared to more common 4‑chlorophenyl variants [1].

Reference Standard for Regioisomeric Purity

Given the commercial availability of the 2‑chloro isomer [1], this compound can be used as a reference standard to develop HPLC or LC‑MS methods that distinguish between regioisomers, ensuring correct identity in procurement and synthesis.

Application
Selection Property
Validation Focus
SAR Probe for Triazole‑Pyrimidine Scaffolds
3‑chlorophenyl substitution position
In‑house target panel screening, regioisomer comparison
Synthetic Intermediate for Libraries
4,6‑dimethylpyrimidine and free triazole NH
Derivatization feasibility, library construction
Reference Standard for Regioisomeric Purity
Regioisomer identity (3‑chloro vs 2‑/4‑chloro)
Develop HPLC/LC‑MS methods for isomer distinction
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